4-Nitro-o-phenylenediamine

Overview

Description

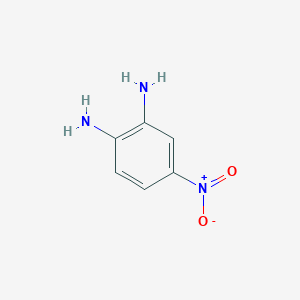

4-Nitro-o-phenylenediamine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of o-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group. This compound appears as dark red needles or a red solid and is known for its applications in various fields, including dye synthesis and scientific research .

Mechanism of Action

Target of Action

4-Nitro-o-phenylenediamine (4-NOPD) is a potent mutagen that primarily targets DNA . It interacts directly with DNA, causing mutations .

Mode of Action

4-NOPD is a direct-acting mutagen . It undergoes metabolic activation to form a mutagenic compound . This activation can be enhanced by plant enzymatic systems . The compound interacts directly with DNA, leading to mutations .

Biochemical Pathways

The activation of 4-NOPD involves peroxidactic oxidation . This process has been studied using plant-cell suspension and isolated enzyme experiments . The activation of 4-NOPD by plant systems and horseradish peroxidase was suppressed by certain inhibitors, suggesting the involvement of exogenous peroxidase in the plant activation of 4-NOPD .

Result of Action

The primary result of 4-NOPD’s action is the induction of mutations in DNA . It has been used to study the in vitro activation of 4-NOPD into a potent mutagen in Salmonella typhimurium strain TA98 .

Action Environment

The action of 4-NOPD can be influenced by environmental factors. For instance, its activation can be enhanced by plant enzymatic systems . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-o-phenylenediamine can be synthesized through the partial reduction of 2,4-dinitroaniline. The process involves dissolving 2,4-dinitroaniline in ethanol and ammonium hydroxide, followed by the introduction of hydrogen sulfide gas. The reaction mixture is maintained at a temperature between 45°C and 55°C until the yellow particles dissolve, forming a red-colored solution. The product is then crystallized, filtered, and purified using hydrochloric acid and ammonia .

Industrial Production Methods: In industrial settings, this compound can be produced by catalytic hydrogenation of o-nitroaniline. The process involves the use of a palladium-platinum bimetallic catalyst under controlled hydrogen pressure and temperature conditions. The resulting product is purified through filtration and rectification to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-o-phenylenediamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc powder in ethanol.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Condensation: It can condense with aldehydes and ketones to form heterocyclic compounds

Common Reagents and Conditions:

Reducing Agents: Zinc powder, hydrogen gas with a palladium catalyst.

Condensation Reagents: Aldehydes, ketones, and carboxylic acids.

Reaction Conditions: Reactions typically occur under mild heating and in the presence of solvents like ethanol or water

Major Products:

Benzimidazoles: Formed through condensation with formic acid.

Benzotriazoles: Formed through reaction with nitrous acid

Scientific Research Applications

4-Nitro-o-phenylenediamine is widely used in scientific research due to its mutagenic properties. It is employed in:

Mutagenicity Studies: Used to study the activation of mutagens in bacterial strains such as Salmonella typhimurium

Dye Synthesis: Serves as an intermediate in the synthesis of various dyes and pigments.

Analytical Chemistry: Utilized in the determination of selenium in environmental samples through gas chromatography.

Comparison with Similar Compounds

o-Phenylenediamine: Lacks the nitro group and is used in the synthesis of benzimidazoles and benzotriazoles.

4-Chloro-o-phenylenediamine: Contains a chlorine atom instead of a nitro group and is used in dye synthesis.

4-Methoxy-o-phenylenediamine: Contains a methoxy group and is used in similar applications.

Uniqueness: 4-Nitro-o-phenylenediamine is unique due to its strong mutagenic properties and its ability to induce oxidative stress. This makes it particularly valuable in mutagenicity studies and as an intermediate in the synthesis of complex organic compounds .

Biological Activity

4-Nitro-o-phenylenediamine (4-NOPD) is a chemical compound that has garnered attention due to its biological activities, particularly in the fields of mutagenicity and potential carcinogenicity. This article provides a comprehensive overview of the biological effects of 4-NOPD, including data tables, case studies, and detailed research findings.

This compound is an aromatic amine characterized by the presence of a nitro group at the para position relative to one of its amine groups. Its chemical structure can be represented as follows:

Mutagenicity and Genotoxicity

Numerous studies have demonstrated that 4-NOPD exhibits mutagenic properties. It has been shown to induce mutations in various test systems, including:

- Ames Test : 4-NOPD significantly increased revertant colonies in Salmonella typhimurium strains TA98 and TA100, indicating mutagenicity both with and without metabolic activation .

- Mouse Lymphoma Assay : In vitro studies using L5178Y mouse lymphoma cells revealed that 4-NOPD caused DNA damage in a dose-dependent manner, suggesting its potential as a genotoxic agent .

Table 1: Summary of Mutagenicity Studies

| Study Type | Test System | Result |

|---|---|---|

| Ames Test | S. typhimurium | Positive for mutagenicity |

| Mouse Lymphoma Assay | L5178Y cells | Genotoxicity observed |

| Micronucleus Test | CFY rats | No significant increase in micronuclei |

| Dominant Lethal Test | CD rats | No mutagenicity observed |

Carcinogenic Potential

The carcinogenic potential of 4-NOPD was evaluated in long-term bioassays conducted by the National Cancer Institute. Fischer 344 rats and B6C3F1 mice were administered varying concentrations of the compound over extended periods. The results indicated no significant increase in tumor incidence compared to control groups, although some morphological transformations were noted in certain cell types .

Table 2: Carcinogenicity Bioassay Results

| Species | Dose (ppm) | Duration (weeks) | Tumor Incidence |

|---|---|---|---|

| Fischer 344 Rats | 375 & 750 | 103 | No significant increase |

| B6C3F1 Mice | 3750 & 7500 | 102 | No significant increase |

Acute Toxicity

Acute toxicity studies have shown that 4-NOPD has low toxicity levels under specific conditions. Studies involving oral administration indicated minimal adverse effects on liver and thyroid function, with a No Observed Adverse Effect Level (NOAEL) determined to be around 15 mg/kg body weight per day .

Sensitization Studies

4-NOPD has been identified as a potent skin sensitizer. In local lymph node assays conducted on CBA/CaOlaHsd mice, it produced a stimulation index indicative of sensitization potential, although no clear dose-response relationship was established at lower concentrations .

Table 3: Sensitization Study Results

| Concentration (% w/v) | Stimulation Index (SI) |

|---|---|

| 0.01 | 1 |

| 0.025 | 1.5 |

| 0.075 | 2.2 |

| 0.125 | 2.0 |

| 0.2 | 1.8 |

Research into the mechanisms underlying the biological activity of 4-NOPD has highlighted several pathways through which it exerts its effects:

Properties

IUPAC Name |

4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUWPNXIALNKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2, Array | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020958 | |

| Record name | 4-Nitro-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992), Dark red solid; [Merck Index] Brown or dark red crystalline powder; [MSDSonline], RED POWDER. | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diamino-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acid, Sparingly sol in water; sol in aq soln of hydrochloric acid, Solubility in water: poor | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITRO-1,2-DIAMINOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000109 [mmHg] | |

| Record name | 1,2-Diamino-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

4-Nitro-o-phenylenediamine (NOP) is a powerful direct-acting mutagen which demonstrates significant enhancement in mutagenicity when exposed to plant enzymatic systems. Evidence implicating the involvement of peroxidactic oxidation in NOP activation has been obtained from plant-cell suspension and isolated enzyme experiments. Using selected cytochrome P450 and peroxidase enzyme inhibitors in conjunction with Salmonella typhimurium strain TA98 and intact plant-cell activating systems as well as isolated horseradish peroxidase enzyme /the authors/ have further investigated NOP activation by plant systems. The activation of NOP by both plant cells and by horseradish peroxidase was suppressed by the P450 inhibitors methimazole and (+)-catechin and by the peroxidase inhibitors diethyldithiocarbamate and potassium cyanide, but was not suppressed by the P450 inhibitors metyrapone and 7,8-benzoflavone. In addition, peroxidase enzymatic activity was measured and found to be inhibited by methimazole, diethyldithiocarbamate and potassium cyanide but not by (+)-catechin. The data strongly support the involvement of exogenous peroxidase in the plant activation of NOP, but point to a complex metabolic system that requires multistep processing before full mutagenic potential of the plant-activated component of NOP is expressed. | |

| Record name | 4-NITRO-1,2-DIAMINOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark red needles from dilute alcohol | |

CAS No. |

99-56-9 | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediamine, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9AX7Y0TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRO-1,2-DIAMINOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

390 to 394 °F (NTP, 1992), 199.5 °C, 201 °C | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITRO-1,2-DIAMINOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What genotoxic effects of 4-NOPD have been observed?

A1: Studies show 4-NOPD can induce DNA damage, specifically oxidative DNA damage. [, ] This type of damage can lead to mutations and potentially contribute to the development of cancer.

Q2: How does 4-NOPD compare to o-phenylenediamine (OPD) in terms of mutagenicity?

A2: OPD has been found to be a more potent mutagen than 4-NOPD. [, ] While both compounds can induce DNA damage, OPD appears to exert its mutagenic effects mainly through indirect effects on DNA, possibly linked to an unbalanced nucleotide pool. []

Q3: Does 4-NOPD induce oxidative stress?

A3: Yes, research suggests 4-NOPD can induce oxidative stress in cells, even without metabolic activation. [, ] This finding highlights a potential mechanism behind its genotoxicity.

Q4: Can 4-NOPD be neutralized or its mutagenic effects mitigated?

A4: Research indicates that certain natural extracts, like those from Humulus japonicus, Cnidoscolus chayamansa, and Apodytes dimidiata, can exhibit antimutagenic effects against 4-NOPD. [, , , ] The exact mechanisms of this protective effect are still under investigation.

Q5: Are there any specific compounds that have shown potential in reducing the mutagenicity of 4-NOPD?

A5: Yes, studies have shown that both β-carotene and α-tocopherol can reduce DNA damage induced by 4-NOPD in specific experimental conditions. []

Q6: What is the molecular formula and weight of 4-NOPD?

A6: The molecular formula of 4-NOPD is C6H7N3O2, and its molecular weight is 153.14 g/mol. []

Q7: What analytical techniques are used to detect and quantify 4-NOPD?

A7: Gas chromatography (GC) [, ], high-performance liquid chromatography (HPLC) [, , ], and UV spectrophotometry [] are common techniques for analyzing 4-NOPD. These methods offer high sensitivity and specificity in detecting and quantifying the compound in various matrices.

Q8: How is 4-NOPD used in the determination of selenium?

A8: 4-NOPD reacts with selenium(IV) to form 5-nitropiaselenol, a compound readily detectable by gas chromatography equipped with an electron-capture detector. [, ] This method offers high sensitivity, allowing for the determination of trace amounts of selenium in samples like plant materials and copper metal. [, ]

Q9: Can 4-NOPD be used to synthesize benzimidazole derivatives?

A9: Yes, 4-NOPD serves as a starting material in the synthesis of various benzimidazole derivatives. [, , ] These derivatives are known for their diverse biological activities and are being explored for potential applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.